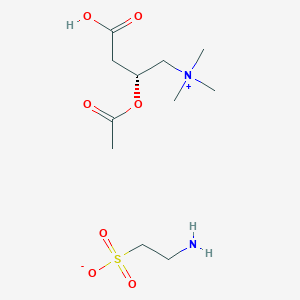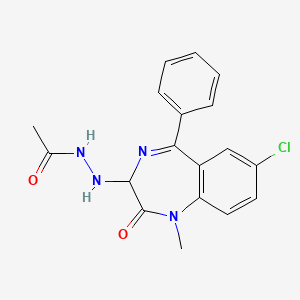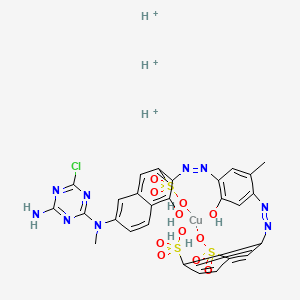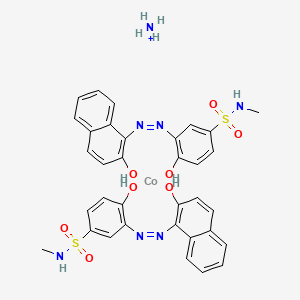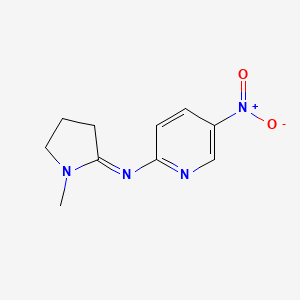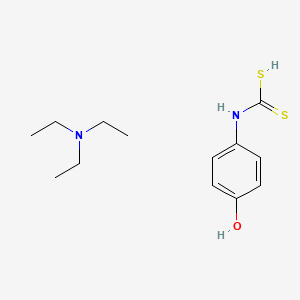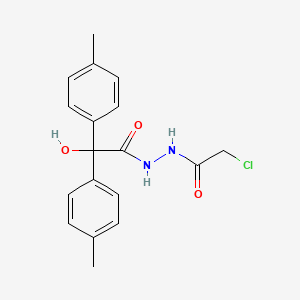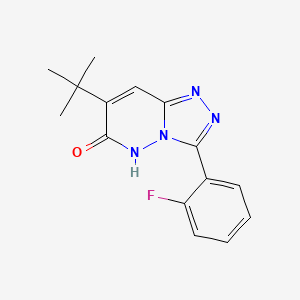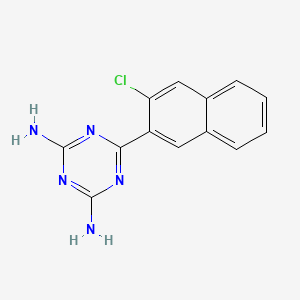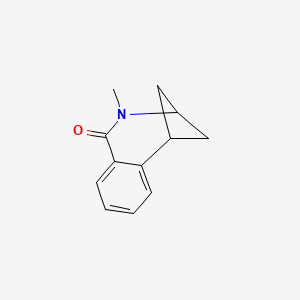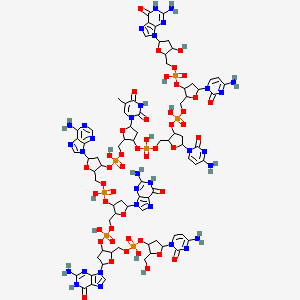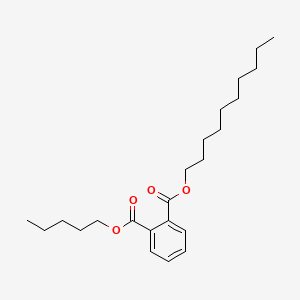
Pentyl decyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl decyl phthalate is a member of the phthalate family, which are esters of phthalic acid. These compounds are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, like other phthalates, is used to soften polyvinyl chloride (PVC) and other polymers .
Preparation Methods
Pentyl decyl phthalate is synthesized through the acid-catalyzed reaction of phthalic anhydride with pentanol and decanol. This reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . The general reaction scheme is as follows:
Phthalic anhydride+Pentanol+Decanol→Pentyl decyl phthalate+Water
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and improves efficiency .
Chemical Reactions Analysis
Pentyl decyl phthalate undergoes several types of chemical reactions, including:
Oxidation: Under strong oxidative conditions, this compound can be oxidized to form phthalic acid.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions are phthalic acid, pentanol, and decanol .
Scientific Research Applications
Pentyl decyl phthalate has several scientific research applications:
Mechanism of Action
The mechanism by which pentyl decyl phthalate exerts its effects involves its interaction with hormone receptors and transport proteins. Phthalates can bind to hormone receptors, disrupting normal hormone function and leading to various health effects . They can also interfere with the transport of hormones in the body by binding to transport proteins .
Comparison with Similar Compounds
Pentyl decyl phthalate is similar to other phthalates such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate . it is unique in its specific combination of pentyl and decyl ester groups, which gives it distinct physical and chemical properties .
Similar compounds include:
Diethyl phthalate: Used in cosmetics and personal care products.
Dibutyl phthalate: Commonly used as a plasticizer in PVC.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible plastics.
This compound’s unique structure allows it to be used in specific applications where other phthalates may not be suitable .
Properties
CAS No. |
7493-81-4 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-O-decyl 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-8-9-10-11-15-19-27-23(25)21-17-13-12-16-20(21)22(24)26-18-14-6-4-2/h12-13,16-17H,3-11,14-15,18-19H2,1-2H3 |
InChI Key |
XHKLYUHRVRGLII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


